molecular formula C14H25NO4 B1592318 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate CAS No. 278789-43-8

1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate

Cat. No. B1592318
M. Wt: 271.35 g/mol
InChI Key: MXJSGZQOVOWWST-UHFFFAOYSA-N
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Description

“1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C12H21NO4 . It is used in various chemical reactions and has several synonyms, including "1,3-Pipéridinedicarboxylate de 3-méthyle et de 1- (2-méthyl-2-propanyle)" .


Molecular Structure Analysis

The molecular structure of “1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate” is characterized by its molecular formula C12H21NO4 . The average mass of the molecule is 243.299 Da, and the monoisotopic mass is 243.147064 Da .


Physical And Chemical Properties Analysis

“1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate” has a density of 1.1±0.1 g/cm3, a boiling point of 307.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 54.8±3.0 kJ/mol, and the flash point is 139.7±25.9 °C . The compound has a molar refractivity of 62.4±0.3 cm3, and it has 5 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Microbial Degradation and Environmental Fate

Research on the microbial degradation of similar compounds, such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), provides insights into the environmental fate of fuel oxygenates. These studies demonstrate the biodegradability of MTBE and TBA under various conditions, emphasizing the role of microbial action in the breakdown of these compounds in the environment. For example, Schmidt et al. (2004) reviewed the degradation processes utilizing various terminal electron acceptors and highlighted the importance of site-specific conditions in the degradation rates and pathways (Schmidt et al., 2004).

Thermophysical Property Measurements

Marsh et al. (1999) focused on the thermophysical property measurements of mixtures containing MTBE and other ethers with non-polar solvents, providing essential data for the development of new materials and the improvement of chemical processes. Such studies are crucial for designing industrial applications that require precise knowledge of chemical interactions and properties (Marsh et al., 1999).

Biodegradation and Fate in Soil and Groundwater

Thornton et al. (2020) summarized the current knowledge on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. Identifying microorganisms capable of degrading ETBE and understanding the degradation pathways are key to assessing the environmental impact and developing bioremediation strategies for ether oxygenates (Thornton et al., 2020).

Decomposition in Plasma Reactors

Hsieh et al. (2011) discussed the decomposition of MTBE by adding hydrogen in a cold plasma reactor, illustrating an innovative approach to breaking down environmental pollutants. This method showcases the potential of plasma technology in treating recalcitrant compounds and improving environmental remediation efforts (Hsieh et al., 2011).

Synthetic Phenolic Antioxidants

Liu and Mabury (2020) reviewed the occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which share chemical stability characteristics with 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate. Understanding the environmental behavior and impact of such compounds is crucial for assessing their safety and ecological effects (Liu & Mabury, 2020).

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-methylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)8-7-9-15(10-14)12(17)19-13(2,3)4/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJSGZQOVOWWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608952
Record name 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate

CAS RN

278789-43-8
Record name 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A THF (5 mL) solution of 1-tert-butyl 3-ethylpiperidine-1,3-dicarboxylate (1 g, 3.89 mmol) was added dropwise to a THF (15 mL) solution of lithium diisopropylamide (5.83 mmol) in a nitrogen atmosphere at −78 degrees over 5 minutes. The mixture was raised to room temperature, and stirred for 50 minutes. The temperature of the reaction mixture was lowered to −78 degrees again, and methyl iodide (1.21 mL, 19.43 mmol) was added dropwise at −78 degrees over 5 minutes. The reaction mixture was then raised to room temperature, and stirred for 5 hours. After being added to a saturated ammonium chloride aqueous solution, the reaction mixture was stirred for a while, and extracted with diethyl ether. The organic layer was collected, washed once with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue was then purified using silica gel column chromatography to obtain the target (698 mg, 66%).
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-tert-butyl 3-ethylpiperidine-1,3-dicarboxylate
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
5.83 mmol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a cold (−78° C.) solution of lithium diisopropylamide (LDA) (23.3 mmol) in THF (10 mL) under an argon atmosphere was added dropwise a solution of 1-tert-butyl 3-ethyl 1,3-piperidinedicarboxylate (3.0 g, 11.6 mmol) in THF (5 mL), then stirred at −50° C. for 2 hrs. To the resulting mixture was added a solution of MeI (1.98 g, 14 mmol) in THF at −50° C. The reaction mixture was allowed to warm to room temperature, and quenched with saturated aqueous NH4Cl solution. The mixture was concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic phase was separated, dried over MgSO4, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane:ethyl acetate, 9:1) to give 1-tert-butyl 3-ethyl 3-methyl-1,3-piperidinedicarboxylate as a pale yellow oil (2.27 g, yield; 72%).
Quantity
23.3 mmol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.98 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Potassium bis(trimethylsilyl)amide (1200 ml, 0.5M in toluene, 0.6 mol) was added to a 3-necked 3-l flask equipped with an overhead stirrer, followed by tetrahydrofuran (90 ml) and the solution was cooled to −78° C. Ethyl N-(t-butyloxycarbonyl)nipecotate (100 g, 0.39 mol) in tetrahydrofuran (90 ml) was added dropwise and the resulting solution allowed to age for 15 minutes. Iodomethane (37.4 ml, 85.2 g, 0.6 mol) was added dropwise to the stirred solution keeping the temperature below −70° C. The resulting mixture was stirred at room temperature overnight and was evaporated under reduced pressure. The residue was partitioned between ethyl acetate and water and the organic layer was washed with brine, dried (sodium sulphate) and evaporated to give a yellow oil. This was purified on a plug of silica using dichloromethane as eluant to afford the product (94 g, 90%) as a pale yellow oil.
Quantity
1200 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
37.4 mL
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four
Yield
90%

Synthesis routes and methods IV

Procedure details

To a cold (−78° C.) solution of lithium diisopropylamide (LDA) (23.3 mmol) in THF (10 mL) under an argon atmosphere was added dropwise a solution of 1-tert-butyl 3-ethyl 1,3-piperidinedicarboxylate (3.0 g, 11.6 mmol) in THF (5 mL), then stirred at −50° C. for 2 hrs. To the resulting mixture was added a solution of Mel (1.98 g, 14 mmol) in THF at −50° C. The reaction mixture was allowed to warm to room temperature, and quenched with saturated aqueous NH4Cl solution. The mixture was concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic phase was separated, dried over MgSO4, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane:ethyl acetate, 9:1) to give 1-tert-butyl 3-ethyl 3-methyl-1,3-piperidinedicarboxylate as a pale yellow oil (2.27 g, yield; 72%).
Quantity
23.3 mmol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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